The Discovery of Phlorizin in Apple Trees: A Technical Account
The Discovery of Phlorizin in Apple Trees: A Technical Account
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the historical and scientific journey of the discovery of phlorizin, a glucosidic dihydrochalcone first isolated from apple trees. This molecule, initially investigated for its potential antimalarial properties, serendipitously paved the way for a new class of antidiabetic drugs—the sodium-glucose cotransporter (SGLT) inhibitors. This document provides a detailed account of the early experiments, the methodologies employed, and the evolution of our understanding of phlorizin's mechanism of action.
The Initial Discovery and Isolation of Phlorizin
In 1835, two Belgian chemists, Laurent-Guillaume de Koninck and Jean Servais Stas, working in the laboratory of Professor Jean-Baptiste Van Mons, a renowned pomology expert, isolated a crystalline substance from the bark of apple trees (Malus domestica)[1][2][3]. Their initial interest was reportedly in finding compounds with antimalarial properties, similar to quinine from cinchona bark[1]. Instead, they discovered a novel glycoside they named "phloridzin" (later simplified to phlorizin), derived from the Greek words "phloios" (bark) and "rhiza" (root)[3].
Experimental Protocol: Isolation of Phlorizin (circa 1835)
Principle: The Stas-Otto method is a classical technique for extracting alkaloids and other plant constituents. It involves solvent extraction, followed by purification steps to remove unwanted compounds like tannins and fats[4][6].
Probable Methodology:
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Source Material: Freshly harvested bark from the roots of apple trees was used as the starting material[7].
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Extraction:
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The apple tree bark was likely dried and finely powdered to increase the surface area for solvent extraction.
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The powdered bark would have been subjected to continuous hot percolation with alcohol (ethanol) using a Soxhlet-type apparatus. This process would both extract the phlorizin and deactivate enzymes present in the plant material that could degrade the glycoside[4]. For thermolabile glycosides, extraction would have been performed at temperatures below 45°C[4].
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Purification:
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The resulting alcoholic extract would then be treated with a solution of lead acetate. This step was crucial for precipitating tannins and other non-glycosidic impurities[4].
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The excess lead acetate would have been removed by bubbling hydrogen sulfide gas through the solution, causing the lead to precipitate as lead sulfide, which could then be filtered off[4].
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Crystallization:
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The purified extract would be concentrated by evaporation of the solvent.
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Upon cooling, the phlorizin would crystallize out of the solution, allowing for its isolation in a solid, crystalline form.
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The Unveiling of Glucosuria: Von Mering's Seminal Experiments
For several decades after its discovery, phlorizin remained a chemical curiosity. Its profound physiological effects were not uncovered until the 1880s, when Joseph von Mering, a German physician and researcher, began investigating its properties[8][9].
Experimental Protocol: Induction of Glucosuria in Canines (circa 1886)
Von Mering administered phlorizin to dogs and observed a significant increase in the excretion of glucose in their urine, a condition known as glucosuria[9][10].
Principle: To investigate the physiological effects of phlorizin, von Mering administered the compound to dogs and monitored their urine for changes in glucose content.
Methodology:
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Subjects: Healthy adult dogs were used for the experiments.
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Administration of Phlorizin: Phlorizin was administered to the dogs both orally and via subcutaneous injection[9]. While the exact dosages for the canine studies are not well-documented in available sources, later experiments in humans provide some context for the amounts used.
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Urine Collection and Analysis: Urine samples were collected from the dogs before and after the administration of phlorizin.
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Glucose Measurement: In the 19th century, the primary method for detecting and quantifying glucose in urine was through copper reduction tests, most notably Fehling's test, developed in 1849[11][12][13].
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Fehling's Test Procedure:
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Fehling's solution (an aqueous solution of copper(II) sulfate, potassium sodium tartrate, and sodium hydroxide) was prepared[12].
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A known volume of the canine urine sample was added to the Fehling's solution.
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The mixture was heated in a water bath[13].
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The presence of reducing sugars, such as glucose, would reduce the blue copper(II) ions to copper(I) oxide, which forms a reddish-brown precipitate[12][13].
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The amount of precipitate formed could be used for a semi-quantitative estimation of the glucose concentration. For a more quantitative analysis, a titration method would have been employed, where the urine sample was used to titrate a known volume of Fehling's solution until the blue color disappeared[14][15].
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Quantitative Data from Early Human Studies
In 1887, von Mering extended his studies to human subjects with diabetes, providing some of the first quantitative data on the effects of phlorizin[1].
| Parameter | Value | Reference |
| Phlorizin Dosage (in humans with diabetes) | 15-20 grams | [1] |
| Resulting Glucosuria | 6% to 8% | [1] |
Elucidating the Mechanism of Action: Inhibition of Sodium-Glucose Cotransporters
It took many more decades of research to fully understand the mechanism behind phlorizin-induced glucosuria. It is now known that phlorizin is a potent, non-selective inhibitor of the sodium-glucose cotransporters SGLT1 and SGLT2[10][13].
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SGLT2: Primarily located in the proximal convoluted tubule of the kidney, SGLT2 is responsible for reabsorbing the majority of filtered glucose from the urine back into the bloodstream.
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SGLT1: Found in the small intestine and to a lesser extent in the kidneys, SGLT1 is responsible for the absorption of glucose and galactose from the diet.
By inhibiting these transporters, phlorizin prevents the reabsorption of glucose in the kidneys, leading to its excretion in the urine and a subsequent lowering of blood glucose levels.
Signaling Pathway of Phlorizin Action
Experimental Workflow: From Discovery to Physiological Effect
The journey from the initial observation in the apple orchard to the understanding of phlorizin's physiological impact can be summarized in the following experimental workflow.
Conclusion and Future Directions
The discovery of phlorizin in apple trees is a testament to the power of serendipity in scientific research. What began as a search for an antimalarial agent led to the identification of a molecule that would fundamentally change our understanding of glucose homeostasis and provide the blueprint for a new generation of drugs for the treatment of type 2 diabetes. The early, meticulous, yet technologically limited, experiments of de Koninck, Stas, and von Mering laid the groundwork for the development of selective SGLT2 inhibitors, which are now widely used in clinical practice. The history of phlorizin serves as a compelling case study in natural product drug discovery and highlights the importance of continued investigation into the vast chemical diversity of the natural world.
References
- 1. ectrx.org [ectrx.org]
- 2. A Story of Serendipities: From Phlorizin to Gliflozins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gliflozins for Diabetes: From Bark to Bench to Bedside | American Scientist [americanscientist.org]
- 4. pharmacy180.com [pharmacy180.com]
- 5. youtube.com [youtube.com]
- 6. biologyonline.com [biologyonline.com]
- 7. rmlg.uliege.be [rmlg.uliege.be]
- 8. [From the discovery of phlorizin (a Belgian story) to SGLT2 inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. researchgate.net [researchgate.net]
- 11. Stuttgart Incentives | Universität Stuttgart [uni-stuttgart.de]
- 12. mlsu.ac.in [mlsu.ac.in]
- 13. youtube.com [youtube.com]
- 14. blamp.sites.truman.edu [blamp.sites.truman.edu]
- 15. digirepo.nlm.nih.gov [digirepo.nlm.nih.gov]
